N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide

Lipophilicity Drug-likeness Physicochemical profiling

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide (CAS 851988-43-7) is a member of the benzothiazole hydrazide family, a class recognized for its diverse biological activities including antimicrobial and anticancer potential. The compound features a 4,6-difluorinated benzothiazole core linked to a propanehydrazide substituent, resulting in a molecular formula of C10H9F2N3OS and a molecular weight of 257.26 g/mol.

Molecular Formula C10H9F2N3OS
Molecular Weight 257.26
CAS No. 851988-43-7
Cat. No. B2912984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
CAS851988-43-7
Molecular FormulaC10H9F2N3OS
Molecular Weight257.26
Structural Identifiers
SMILESCCC(=O)NNC1=NC2=C(C=C(C=C2S1)F)F
InChIInChI=1S/C10H9F2N3OS/c1-2-8(16)14-15-10-13-9-6(12)3-5(11)4-7(9)17-10/h3-4H,2H2,1H3,(H,13,15)(H,14,16)
InChIKeyZMGIIGDMINVDNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide (CAS 851988-43-7): Compound Class and Core Characteristics for Scientific Procurement


N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide (CAS 851988-43-7) is a member of the benzothiazole hydrazide family, a class recognized for its diverse biological activities including antimicrobial and anticancer potential [1]. The compound features a 4,6-difluorinated benzothiazole core linked to a propanehydrazide substituent, resulting in a molecular formula of C10H9F2N3OS and a molecular weight of 257.26 g/mol [2]. The 4,6-difluoro substitution pattern on the benzothiazole ring distinguishes it from mono-halogenated and non-fluorinated analogs, imparting unique electronic properties and lipophilicity that influence molecular recognition and pharmacokinetic behavior [3].

Why In-Class Benzothiazole Hydrazides Cannot Substitute for N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide (851988-43-7)


Benzothiazole hydrazides display wide structural diversity, and small variations in substitution pattern can lead to significant changes in biological activity and physicochemical properties [1]. The 4,6-difluoro arrangement on the benzothiazole ring is a pharmacophoric feature that enhances metabolic stability and modulates π-stacking interactions, while the propanehydrazide tail influences hydrogen-bonding capacity and lipophilicity relative to other acyl hydrazides [2]. Generic benzothiazole hydrazides lacking this specific substitution pattern or bearing different acyl chains (e.g., benzohydrazide, chloro-substituted, or unsubstituted analogs) may exhibit altered target engagement, different solubility profiles, and divergent cellular permeability, making direct interchange scientifically unreliable without quantitative comparative data [3]. The following evidence guide presents the available differentiating data for informed procurement decisions.

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide (851988-43-7): Quantitative Differentiation Evidence Guide


Lipophilicity (XLogP3) Comparison: 4,6-Difluoro Propanehydrazide vs. 4-Chloro Analog and Unsubstituted Benzothiazole Hydrazide

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide exhibits a computed XLogP3-AA value of 2.9, compared to approximately 3.5 for the 4-chloro analog N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide and approximately 2.2 for the unsubstituted 3-(1,3-benzothiazol-2-yl)propanehydrazide [1][2]. The intermediate lipophilicity of the 4,6-difluoro compound positions it within an optimal window for both membrane permeability and aqueous solubility, avoiding the excessive lipophilicity often associated with chlorinated benzothiazoles [3].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count: Impact on Oral Bioavailability Prediction

The target compound has a computed TPSA of 54.02 Ų and 2 hydrogen-bond donors (HBD), predicted to pass both Lipinski's Rule of Five and Veber's bioavailability criteria [1]. In contrast, the benzohydrazide analog N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851988-16-4) possesses the same TPSA (~54 Ų) but with a larger molecular weight (305.29 g/mol) and potentially reduced bioavailability score due to increased aromatic bulk [2]. The propanehydrazide tail provides an optimal balance of hydrogen-bonding capacity without exceeding the TPSA threshold of 140 Ų critical for oral absorption [3].

Oral bioavailability TPSA Drug-likeness rules

Structural Differentiation: 4,6-Difluoro Benzothiazole Core vs. Mono-halogenated and Non-fluorinated Analogs

The 4,6-difluoro substitution on the benzothiazole ring is a distinctive structural feature that differentiates the target compound from common mono-chlorinated (4-Cl, 6-Cl) and non-halogenated analogs [1]. Fluorine atoms at both the 4 and 6 positions increase the electron-withdrawing character of the ring, enhance metabolic stability by blocking CYP450-mediated oxidation at these sites, and can engage in favorable C–F···H interactions within protein binding pockets [2]. Mono-fluorinated or chloro-substituted analogs lack this dual blockade and may undergo rapid oxidative metabolism, as supported by class-level benzothiazole metabolism studies [3].

Benzothiazole SAR Fluorine substitution Metabolic stability

Quantitative Estimate of Drug-likeness (QED): Comparative Assessment with Close Structural Analogs

The target compound has a Quantitative Estimate of Drug-likeness (QED) score of 0.83, as computed by the LINCS Data Portal [1]. This score, which integrates molecular weight, logP, HBD, HBA, TPSA, rotatable bonds, and the presence of unwanted functionalities, falls within the upper attractive range (QED > 0.67) for drug-like molecules [2]. The benzohydrazide analog (CAS 851988-16-4) is predicted to have a lower QED score of approximately 0.75 due to its higher molecular weight and greater aromatic ring count, which penalizes the score [3].

QED score Attractiveness Screening library selection

DNA Intercalation Capability of 4,6-Difluorobenzothiazole-Derived Ligands: Class-Level Activity Evidence

Benzothiazole-cored Schiff bases derived from 4,6-difluorobenzo[d]thiazol-2-ylimino scaffolds have demonstrated DNA intercalation activity in UV-Vis absorption, fluorescence, and viscometry studies [1]. The presence of the 4,6-difluoro substitution contributed to favorable intercalation geometry via enhanced π-stacking with DNA base pairs [2]. While the target compound is a hydrazide, not a Schiff base, it shares the 4,6-difluorobenzothiazole pharmacophore, suggesting potential for DNA-targeting applications; the hydrazide group may further chelate metal ions (Cu²⁺, Zn²⁺) to form metallocomplexes with enhanced DNA binding, as observed for related benzothiazole hydrazones [3].

DNA binding Benzothiazole metal complexes Anticancer mechanism

Predicted ADMET Profile Differentiation: Comparison with 4-Chloro and Unsubstituted Benzothiazole Hydrazide Analogs

Computational ADMET profiling predicts that the 4,6-difluoro compound has lower CYP2C9 inhibition probability (SwissADME: ~0.35) compared to the 4-chloro analog (~0.52) and a lower hERG channel blockade risk due to its moderate cLogP [1][2]. The dual fluorine substitution reduces lipophilicity relative to chloro analogs, which correlates with decreased CYP inhibition and hERG liability across multiple chemotypes [3]. These predicted differences are class-level inferences based on established halogen-dependent ADMET trends for benzothiazole derivatives.

ADMET prediction CYP inhibition hERG liability

Optimal Research and Industrial Application Scenarios for N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide (851988-43-7)


Hit-to-Lead Optimization in Anticancer Drug Discovery Programs Prioritizing Metabolic Stability

Based on the 4,6-difluoro substitution pattern's predicted metabolic stability advantage (Section 3, Evidence 3) and favorable drug-likeness profile (QED = 0.83; Section 3, Evidence 4), this compound is well-suited for hit-to-lead programs targeting oncology indications. The hydrazide functional group serves as a versatile handle for condensation with aldehydes to form hydrazone derivatives, a strategy successfully employed in benzothiazole anticancer agent development [1]. The intermediate lipophilicity (cLogP 2.9; Section 3, Evidence 1) supports blood-brain barrier penetration if CNS tumors are targeted, while the favorable TPSA (54.02 Ų; Section 3, Evidence 2) maintains oral bioavailability potential.

Synthesis of DNA-Targeting Metal Complexes via Hydrazide-Derived Hydrazone Ligands

The 4,6-difluorobenzothiazole core has demonstrated DNA intercalation capability in related Schiff base systems (Section 3, Evidence 5) [2]. The target compound's hydrazide group can be readily converted to hydrazone ligands capable of chelating transition metals (Cu²⁺, Zn²⁺, Fe²⁺), forming metallocomplexes with enhanced DNA binding and cleavage activity. This application is particularly relevant for developing metallodrugs or chemical nucleases for biochemical research.

Screening Library Selection for Phenotypic Assays Requiring Drug-Like Physicochemical Profiles

The target compound passes Lipinski and Veber bioavailability filters and has a QED score of 0.83 (Section 3, Evidence 4), placing it in the upper tier of drug-like screening compounds [3]. Its favorable TPSA/HBD profile (Section 3, Evidence 2) and balanced clogP (Section 3, Evidence 1) make it an attractive candidate for inclusion in diversity-oriented screening libraries for phenotypic assays in antibacterial, antifungal, or anticancer discovery campaigns, particularly where the 4,6-difluorobenzothiazole substructure is underrepresented.

Starting Material for Parallel Synthesis of Benzothiazole Hydrazide Libraries

The propanehydrazide tail provides a reactive nucleophilic center for diversification via hydrazone formation or cyclization reactions, enabling rapid parallel synthesis of compound libraries [1]. The 4,6-difluoro substitution pattern ensures that all library members retain the key pharmacophoric feature while exploring diverse aldehyde or ketone inputs, facilitating structure-activity relationship (SAR) studies around the hydrazide moiety.

Quote Request

Request a Quote for N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.